m-Anisic acid, 3-methylphenyl ester
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(3-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-5-3-8-14(9-11)18-15(16)12-6-4-7-13(10-12)17-2/h3-10H,1-2H3 |
InChI Key |
FEHHLAGRHWSQJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Case Studies
- Antimicrobial Screening : In a 2024 study, this compound showed moderate activity against E. coli (MIC = 128 µg/mL), outperformed by halogenated analogs (e.g., p-chlorophenyl p-anisate, MIC = 64 µg/mL) due to enhanced membrane permeability .
- Thermal Stability : Thermogravimetric analysis (TGA) revealed that o-toluic acid, 3-methylphenyl ester decomposes at 220°C, whereas m-anisic acid esters degrade above 250°C, highlighting their utility in high-temperature applications .
Preparation Methods
Reaction Overview
This two-step method involves converting m-anisic acid (3-methoxybenzoic acid) to its reactive acid chloride intermediate, followed by nucleophilic acyl substitution with 3-methylphenol (m-cresol).
Step 1: Synthesis of 3-Methoxybenzoyl Chloride
m-Anisic acid reacts with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst:
Reaction conditions:
-
Molar ratio : 1:5 (acid : SOCl₂)
-
Temperature : Room temperature (25°C)
-
Time : 2 hours
Step 2: Esterification with 3-Methylphenol
The acid chloride reacts with m-cresol in a base (e.g., pyridine or NaOH) to form the ester:
Reaction conditions:
Advantages and Limitations
-
Advantages : High purity (>98%), scalability, and avoidance of heavy-metal catalysts.
-
Limitations : Requires handling corrosive SOCl₂ and generates HCl gas.
Oxidative Esterification via Phase-Transfer Catalysis
Reaction Overview
Adapted from methyl anisate synthesis, this one-pot method oxidizes m-anisaldehyde (3-methoxybenzaldehyde) to m-anisic acid, followed by in situ esterification with 3-methylphenol derivatives.
Reaction Scheme :
Conditions :
Key Modifications
-
Substrate Adaptation : Replacing methyl iodide with 3-methylphenyl iodide or tosylate.
-
Optimization : Increased reaction time (4–6 hours) improves esterification efficiency for bulkier phenols.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, DMF, RT | 80–85% | >98% | High |
| Oxidative Esterification | TBHP, TBAI, 90°C | 70–75% | 90–95% | Moderate |
| Steglich Esterification | DCC/DMAP, DCM, 24h | 75–80% | 95% | Low |
Key Findings :
Q & A
Q. What analytical methods are recommended for reliable identification of m-Anisic acid, 3-methylphenyl ester in complex mixtures?
Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification. Key parameters include:
- Retention Index (RI): Compare experimental RI values to literature databases (e.g., RI = 1827–1828 as per Adams et al. 2017) .
- Mass Spectral Matching: Use reference libraries (e.g., NIST or Wiley) to confirm fragmentation patterns. Characteristic ions include the molecular ion (m/z 226) and fragments from ester cleavage (e.g., m-anisic acid and 3-methylphenol derivatives) .
- Sample Preparation: Employ solid-phase extraction (SPE) to isolate the compound from matrices like plant extracts or environmental samples .
Q. What synthetic strategies are documented for this compound?
Esterification via acid-catalyzed condensation is a primary route:
- Reagents: React m-anisic acid with 3-methylphenol using sulfuric acid or p-toluenesulfonic acid as catalysts .
- Purification: Distillation under reduced pressure or column chromatography to remove unreacted starting materials .
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., 1:1.2 acid-to-phenol) .
Q. How can researchers characterize the physicochemical properties of this compound?
Key parameters include:
- Solubility: Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) using gravimetric methods .
- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Spectroscopic Data: Collect H/C NMR and IR spectra to confirm ester linkage and substituent positions .
Advanced Research Questions
Q. How can researchers address analytical challenges in quantifying trace amounts of this compound?
Challenges include low sensitivity and matrix interference. Solutions involve:
- Derivatization: Enhance volatility for GC/MS by silylation (e.g., BSTFA) or acetylation .
- Internal Standards: Use deuterated analogs (e.g., -phenmedipham) to correct for matrix effects .
- High-Resolution MS (HRMS): Resolve isobaric interferences with instruments like Q-TOF, achieving sub-ppb detection limits .
Q. How do structural analogs of this compound differ in reactivity, and what methodologies can elucidate these differences?
Compare analogs (e.g., sebacic acid 3-methylphenyl ester or methylcarbamate derivatives ):
- Reactivity Studies: Use Hammett plots to correlate substituent effects with hydrolysis rates in acidic/basic conditions .
- Computational Modeling: Density functional theory (DFT) to predict ester bond stability and electron-withdrawing/donating effects .
- Enzymatic Assays: Screen lipase-catalyzed hydrolysis to assess bioactivity divergence .
Q. How should researchers design studies to evaluate potential endocrine-disrupting effects of this compound?
Follow EPA Endocrine Disruptor Screening Program (EDSP) guidelines :
- In Vitro Assays: Use ER/AR reporter gene assays to test receptor binding .
- In Vivo Models: Zebrafish or rodent models for developmental toxicity (e.g., OECD TG 457) .
- Dose-Response Analysis: Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) .
Q. What experimental approaches resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?
- Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like purity (e.g., HPLC ≥98% vs. lower grades) .
- Interlaboratory Comparisons: Collaborate to standardize protocols (e.g., OECD guidelines for stability testing) .
- Advanced Characterization: Use X-ray crystallography or 2D NMR to confirm structural integrity and rule out isomerism .
Methodological Considerations
- Synthesis Optimization: Use design of experiments (DoE) to refine reaction conditions (e.g., temperature, solvent polarity) .
- Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries to ensure accuracy .
- Safety Protocols: Follow hazard guidelines for ester handling (e.g., ventilation, PPE) due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
